

Application Notes and Protocols: 2-Boronobenzenesulfonamide in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Boronobenzenesulfonamide

Cat. No.: B1288796

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of **2-Boronobenzenesulfonamide** and its analogs in medicinal chemistry, with a primary focus on its role as a carbonic anhydrase inhibitor. While specific data for **2-Boronobenzenesulfonamide** is limited in publicly available literature, its structural motifs—a benzenesulfonamide group and a boronic acid group—are well-characterized pharmacophores known to interact with this enzyme class.

Introduction

2-Boronobenzenesulfonamide is an organic compound featuring both a sulfonamide and a boronic acid functional group. This unique combination makes it a compelling candidate for investigation as a dual-binding inhibitor of metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs). The sulfonamide moiety is a classic zinc-binding group in numerous clinically used CA inhibitors, while the boronic acid can also interact with the zinc ion in the enzyme's active site.^{[1][2]}

Principle Application: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[3][5] Inhibition of specific CA isoforms has therapeutic applications in various conditions such as glaucoma, edema, epilepsy, and certain types of cancer.[3][4][6]

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding function that anchors inhibitors to the catalytic zinc ion in the active site of carbonic anhydrases.[1][7] Boronic acids have also been identified as a novel class of zinc-binding inhibitors for carbonic anhydrases, engaging in a Lewis acid-base interaction with the active site.[2] The presence of both functionalities in **2-Boronobenzenesulfonamide** suggests a strong potential for potent and possibly selective inhibition of carbonic anhydrase isoforms.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Analogous Compounds

While specific inhibition constants (K_i) or IC₅₀ values for **2-Boronobenzenesulfonamide** are not readily available, the following tables summarize the inhibitory activity of structurally related benzenesulfonamides and boronic acid-based inhibitors against key human carbonic anhydrase (hCA) isoforms. This data provides a benchmark for the expected potency of **2-Boronobenzenesulfonamide**.

Table 1: Inhibition Data for Benzenesulfonamide-Based CA Inhibitors

Compound	hCA I (K _i , nM)	hCA II (K _i , nM)	hCA IX (K _i , nM)	hCA XII (K _i , nM)
Acetazolamide	250	12	25	5.7
Ureidobenzenesulfonamide Derivative 1	-	18.3	-	-
Ureidobenzenesulfonamide Derivative 2	-	22.7	-	-
Hydrazonobenzenesulfonamide 8	105.4	1.2	8.8	6.1
Hydrazonobenzenesulfonamide 9	121.5	1.5	9.2	7.5

Data sourced from multiple studies for comparison of related sulfonamide compounds.

Table 2: Inhibition Data for Boronic Acid-Based CA Inhibitors

Compound	hCA I (K _i , nM)	hCA II (K _i , nM)	hCA IX (K _i , nM)	hCA XII (K _i , nM)
Benzoxaborole Derivative 1	>10000	180	150	110
Benzoxaborole Derivative 2	8500	150	130	98

Data for benzoxaboroles, which contain a cyclic boronic acid ester, illustrates the inhibitory potential of the boronic acid moiety.[\[1\]](#)

Experimental Protocols

Synthesis of 2-Boronobenzenesulfonamide Analogs

The synthesis of sulfonamide-phenylboronic acids can be achieved through multi-step synthetic routes. A general approach involves the preparation of a suitably substituted aniline, followed by diazotization and a subsequent Sandmeyer-type reaction to introduce the boronic acid moiety, and finally, sulfonation and amidation to form the sulfonamide.^[8]

A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.^{[9][10]}

Carbonic Anhydrase Inhibition Assay Protocol (Stopped-Flow CO₂ Hydration Assay)

This protocol describes a standard method for determining the inhibitory potency of a compound against a carbonic anhydrase isoform.^{[11][12]}

Materials:

- Purified recombinant human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII)
- Test compound (**2-Boronobenzenesulfonamide**) stock solution (typically in DMSO)
- Buffer: 20 mM TRIS or HEPES, pH 8.3, containing 20 mM Na₂SO₄
- pH indicator: Phenol red (0.2 mM)
- CO₂-saturated water
- Stopped-flow spectrophotometer

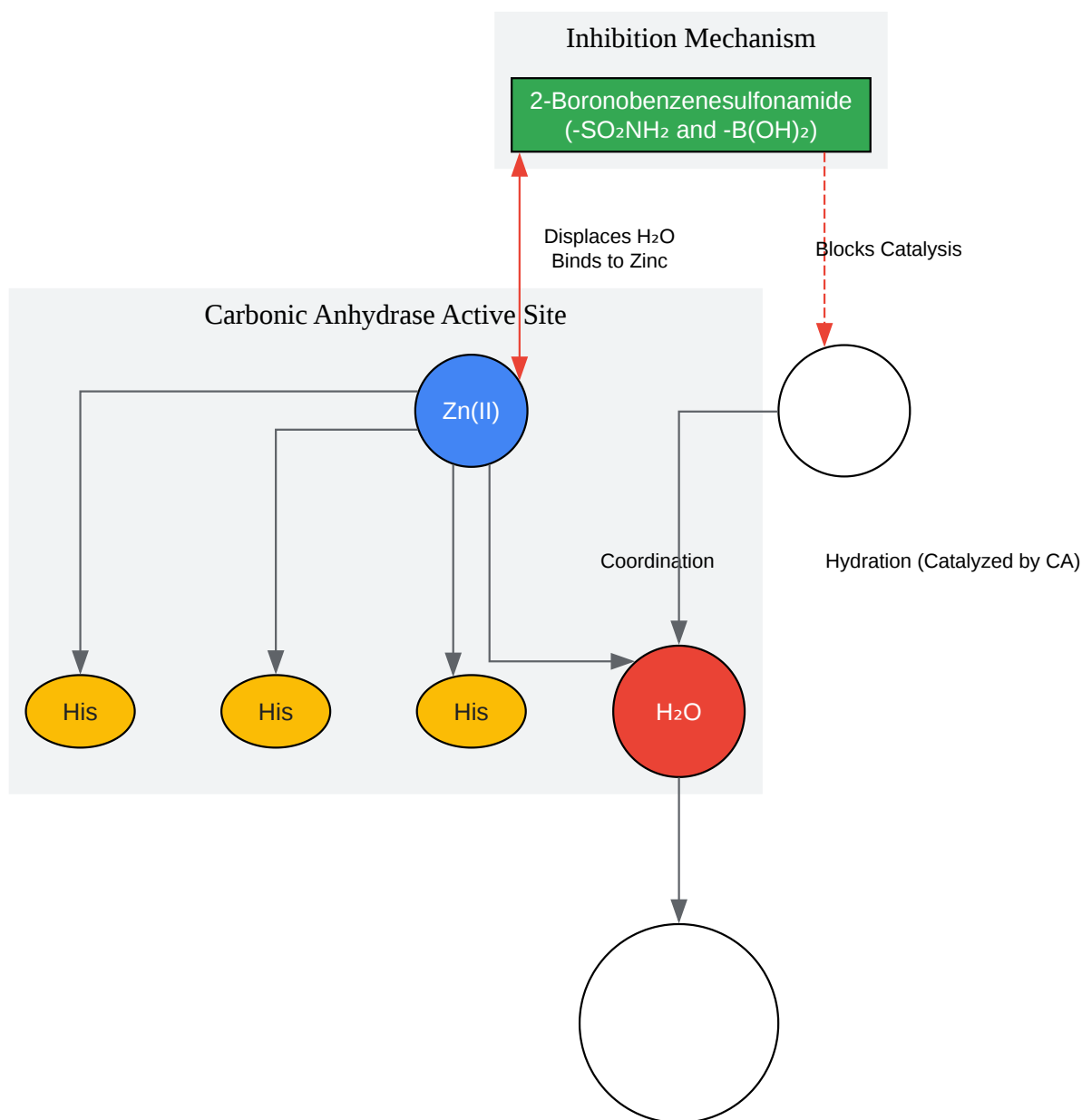
Procedure:

- Enzyme and Inhibitor Pre-incubation:
 - Prepare a solution of the hCA isoenzyme in the buffer.
 - Pre-incubate the enzyme solution with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

- Reaction Initiation:
 - In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution containing the pH indicator.
- Data Acquisition:
 - Monitor the change in absorbance of the pH indicator at its maximum absorbance wavelength (557 nm for phenol red) over a short period (e.g., 10-100 seconds). The hydration of CO₂ produces protons, leading to a pH decrease, which is detected by the indicator.
- Data Analysis:
 - Calculate the initial rates of the catalyzed reaction from the linear portion of the absorbance change curve.
 - Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
 - The inhibition constant (K_i) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Michaelis-Menten constant (K_m) are known.

Visualizations

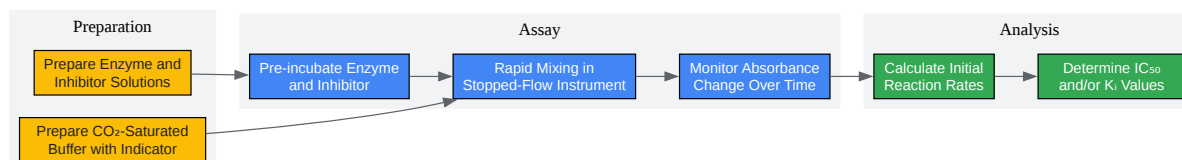
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition



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Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow: Stopped-Flow Assay



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